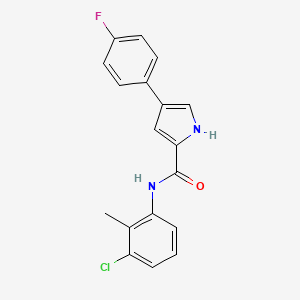![molecular formula C22H17N5 B2697330 1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305333-53-3](/img/structure/B2697330.png)
1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal compounds . It is a structural isoster of naturally occurring nucleotides, allowing it to interact easily with the biopolymers of the living system .
Synthesis Analysis
Benzimidazole derivatives have been synthesized by researchers for their various biological activities . The synthesis of benzimidazole derivatives involves a variety of methods, including the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . Other methods include the use of aromatic and heteroaromatic 2-nitroamines in a one-pot procedure .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
Benzimidazole derivatives have been found to undergo a variety of chemical reactions. They have been used in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .
科学的研究の応用
Antioxidant Properties
Benzimidazole derivatives, including the compound , have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. The compound’s structure likely contributes to its ability to scavenge free radicals and inhibit lipid peroxidation .
Antimicrobial Activity
The same compound has shown promise as an antimicrobial agent. It has been tested against various bacterial strains (such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus) and a yeast strain (Candida albicans). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays revealed its effectiveness against these microorganisms .
作用機序
将来の方向性
特性
IUPAC Name |
1-(benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c1-3-15-14(2)16(12-23)21-25-18-9-5-7-11-20(18)27(21)22(15)26-13-24-17-8-4-6-10-19(17)26/h4-11,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMODTQCPCLFFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

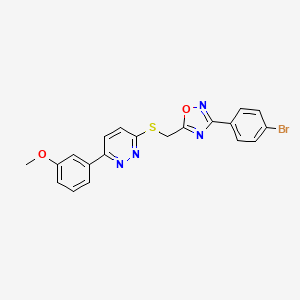
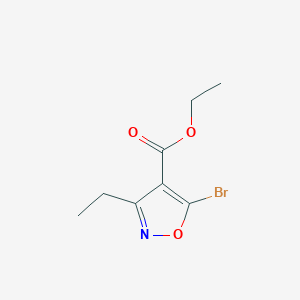
![5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2697250.png)
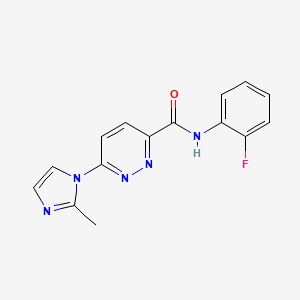
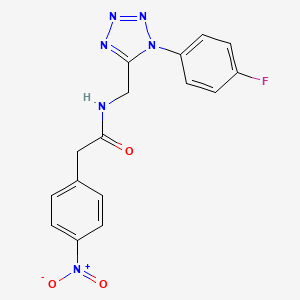
![7-ethyl-3,4,9-trimethyl-1-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2697257.png)
![6-[4-(2-Fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697258.png)
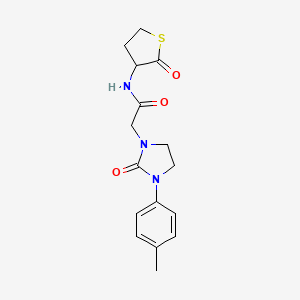
![N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-[4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2697260.png)
![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2697261.png)

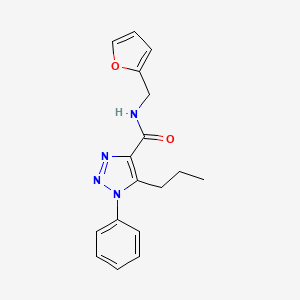
![3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2697264.png)
